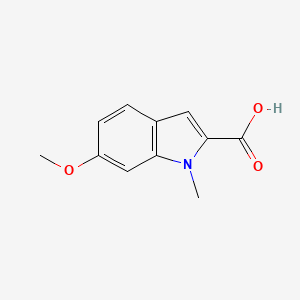

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring.

Wirkmechanismus

Target of Action

Indole derivatives, which include 6-methoxy-1-methyl-1h-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction of this compound with its targets could potentially lead to similar changes.

Biochemical Pathways

Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that this compound could affect similar pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, optimal conditions for the production of a related compound were found to be a starch concentration of 5 g/L, peptone concentration of 5 g/L, agitation rate of 150 rpm, pH 6, and a temperature of 40°C . Similar conditions could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an antifungal metabolite produced by Bacillus toyonensis . This interaction suggests that this compound may inhibit fungal growth by interfering with fungal enzymes or cellular processes. Additionally, its interaction with proteins involved in cell signaling pathways could modulate various biochemical reactions.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been reported to exhibit anti-inflammatory and analgesic activities . These effects are likely mediated through the modulation of signaling pathways and gene expression involved in inflammation and pain response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been suggested that this compound may inhibit specific enzymes involved in fungal growth, thereby exerting its antifungal effects . Additionally, its ability to modulate gene expression and signaling pathways further contributes to its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability within a pH range of 6–7 and at temperatures up to 50°C . These findings indicate that this compound remains stable under specific conditions, which is crucial for its long-term effects on cellular function in both in vitro and in vivo studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the methylation of 1H-indole-2-carboxylic acid followed by methoxylation. The reaction typically uses methyl iodide and potassium carbonate for methylation, and sodium methoxide for methoxylation .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as response surface methodology can be employed to optimize variables like temperature, solvent, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antifungal properties.

Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.

Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-1H-indole-2-carboxylic acid: Lacks the methoxy group at the 6th position.

6-Methoxy-1H-indole-2-carboxylic acid: Lacks the methyl group at the 1st position.

Uniqueness

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a therapeutic agent compared to similar compounds .

Biologische Aktivität

6-Methoxy-1-methyl-1H-indole-2-carboxylic acid (MICA) is a notable compound within the indole family, recognized for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in various fields, supported by relevant case studies and research findings.

Overview of Indole Derivatives

Indole derivatives are known for their ability to interact with multiple biological receptors, leading to a wide range of pharmacological effects. MICA, specifically, has been documented to exhibit antiviral , anticancer , antimicrobial , and anti-inflammatory properties, making it a compound of significant interest in medicinal chemistry and pharmacology.

Target Interaction

MICA binds with high affinity to various receptors, influencing cellular processes through modulation of signaling pathways. This interaction can lead to the activation or inhibition of specific enzymes and alteration in gene expression profiles.

Biochemical Pathways

The compound's biological activities are mediated through several biochemical pathways:

- Antifungal Activity : MICA has demonstrated antifungal effects by disrupting cell membrane integrity and inhibiting fungal growth mechanisms. It was produced by Bacillus toyonensis, highlighting its potential as a biopesticide or therapeutic agent against fungal infections .

- Anticancer Properties : Research indicates that MICA may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell cycle regulation .

MICA's stability is notable within a pH range of 6-7 and at temperatures up to 50 °C, which is essential for its application in various formulations . The compound has been characterized using advanced spectroscopic techniques, confirming its structural integrity and biological activity.

Antifungal Activity

A study focused on optimizing the production of MICA from Bacillus toyonensis reported significant antifungal activity against various pathogens. The optimal production conditions included:

- Starch concentration: 5 g/L

- Peptone concentration: 5 g/L

- Agitation rate: 150 rpm

- pH: 6

- Temperature: 40 °C

This optimization resulted in a 3.49-fold increase in MICA production, demonstrating the effectiveness of response surface methodology (RSM) in enhancing yield .

Anticancer Activity

In vitro studies have shown that MICA exhibits cytotoxic effects against various cancer cell lines. For example, compounds structurally related to MICA were tested against MCF-7 (breast cancer) cells, revealing IC50 values indicative of potent anticancer activity. The presence of methoxy and methyl groups enhances the compound's reactivity and biological efficacy compared to other indole derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains both methoxy and methyl groups | Antifungal, anticancer |

| 1-Methyl-1H-indole-2-carboxylic acid | Lacks the methoxy group at the 6th position | Limited biological activity |

| 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid | Contains formyl group along with methoxy | Potentially enhanced reactivity |

The unique combination of functional groups in MICA contributes to its enhanced biological activities compared to related compounds.

Eigenschaften

IUPAC Name |

6-methoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXACSDHQSUBYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360233 | |

| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

739365-07-2 | |

| Record name | 6-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.